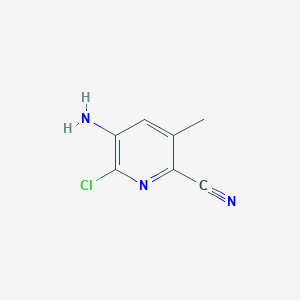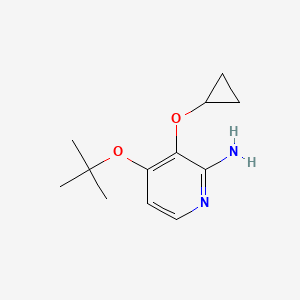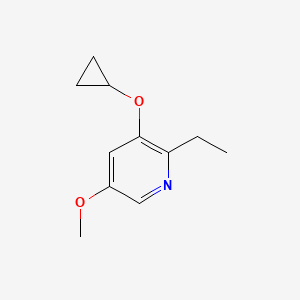
5-Amino-6-chloro-3-methylpyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-chloro-3-methylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6ClN3. This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-3-methylpyridine-2-carbonitrile typically involves the reaction of 6-chloro-3-methylpyridine-2-carbonitrile with ammonia or an amine source under controlled conditions. One common method is the Buchwald-Hartwig amination, where the amino group is introduced at the pyridine C2 position via palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-chloro-3-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
5-Amino-6-chloro-3-methylpyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-chloro-3-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The amino and chloro groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-2-chloropyridine
- 2-Amino-5-chloro-6-methylpyridine
- 6-Methylpyridine-2-carbonitrile
- 5-Amino-2-methylpyridine
Uniqueness
5-Amino-6-chloro-3-methylpyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
1393576-23-2 |
|---|---|
Fórmula molecular |
C7H6ClN3 |
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
5-amino-6-chloro-3-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5(10)7(8)11-6(4)3-9/h2H,10H2,1H3 |
Clave InChI |
NUZOASHEFFFVQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1C#N)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















